![molecular formula C19H19ClN2O4S B13799332 3-[({4-[(Butan-2-yl)oxy]benzoyl}carbamothioyl)amino]-4-chlorobenzoic acid CAS No. 532949-67-0](/img/structure/B13799332.png)
3-[({4-[(Butan-2-yl)oxy]benzoyl}carbamothioyl)amino]-4-chlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-[[[[4-(1-methylpropoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzoic acid core, a thioxomethyl group, and a 1-methylpropoxybenzoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[[[[4-(1-methylpropoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The amino group is acylated with 4-(1-methylpropoxy)benzoyl chloride to form the corresponding amide.
Thioxomethylation: The amide is then subjected to thioxomethylation using a suitable thioxomethylating agent.
Chlorination: Finally, the compound is chlorinated to introduce the chloro substituent on the benzoic acid core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-[[[[4-(1-methylpropoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-3-[[[[4-(1-methylpropoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-[[[[4-(1-methylpropoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with key proteins involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3-[[[[4-(1-methylpropoxy)benzoyl]amino]methyl]amino]-benzoic acid
- 4-Chloro-3-[[[[4-(1-methylpropoxy)benzoyl]amino]ethoxymethyl]amino]-benzoic acid
Uniqueness
4-Chloro-3-[[[[4-(1-methylpropoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid is unique due to the presence of the thioxomethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
532949-67-0 |
|---|---|
Fórmula molecular |
C19H19ClN2O4S |
Peso molecular |
406.9 g/mol |
Nombre IUPAC |
3-[(4-butan-2-yloxybenzoyl)carbamothioylamino]-4-chlorobenzoic acid |
InChI |
InChI=1S/C19H19ClN2O4S/c1-3-11(2)26-14-7-4-12(5-8-14)17(23)22-19(27)21-16-10-13(18(24)25)6-9-15(16)20/h4-11H,3H2,1-2H3,(H,24,25)(H2,21,22,23,27) |
Clave InChI |
OSXUMFGODMCYRA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate](/img/structure/B13799250.png)


![5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13799268.png)
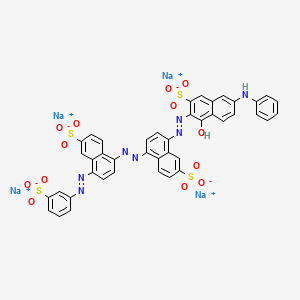
![2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13799277.png)
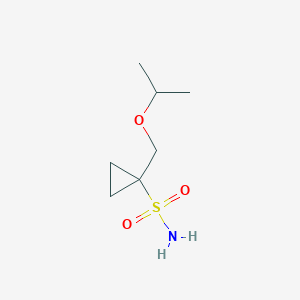
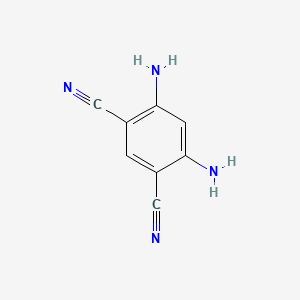
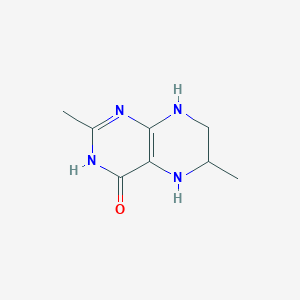

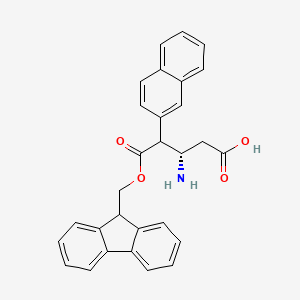
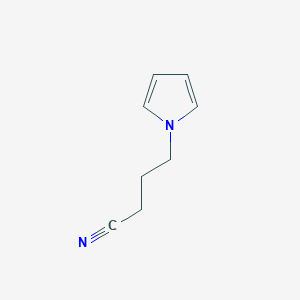
![1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole](/img/structure/B13799347.png)
![Bromoiododibenzo[def,mno]chrysene-6,12-dione](/img/structure/B13799354.png)
